N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide
Description
Introduction to N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide in Contemporary Medicinal Chemistry
Structural Significance of Pyridine-Dihydropyridine Hybrid Scaffolds in Drug Discovery
Pyridine and dihydropyridine rings are foundational in medicinal chemistry, collectively appearing in over 18% of FDA-approved nitrogen-containing drugs. The hybrid scaffold of This compound leverages the complementary properties of both systems:
- Pyridine : The aromatic pyridine moiety enhances metabolic stability and facilitates π-π stacking interactions with target proteins, as seen in drugs like crizotinib (kinase inhibitor) and tacrine (acetylcholinesterase inhibitor).
- Dihydropyridine : The partially saturated dihydropyridine ring introduces conformational flexibility and redox activity, critical for modulating ion channels (e.g., nifedipine’s calcium channel blockade) and participating in NADH-like electron transfer processes.
The fusion of these systems in a single molecule enables synergistic effects. For instance, the dihydropyridine’s reduced state may improve membrane permeability, while the pyridine’s aromaticity stabilizes the compound in oxidative environments. Recent advances in dearomatization strategies, such as semi-pinacol rearrangements, have further enabled the synthesis of complex dihydropyridine spirocycles, expanding the structural diversity accessible for drug development.
Table 1: Comparative Bioactivity of Pyridine-Dihydropyridine Hybrids
| Compound Class | Target | Mechanism | Example Drug |
|---|---|---|---|
| 1,4-Dihydropyridines | L-type Ca²⁺ channels | Calcium antagonism | Nifedipine |
| Pyridine-carboxamides | Kinases/Enzymes | Competitive inhibition | Crizotinib |
| Hybrid Scaffolds | Multi-target engagement | Synergistic modulation | Investigational |
The hybrid scaffold’s versatility is evident in its capacity to engage multiple targets. For example, the piperidine-carboxamide group in This compound may interact with amine-binding pockets in enzymes or receptors, while the dihydropyridine ring could participate in redox-mediated signaling pathways.
Positional Isomerism and Functional Group Contributions to Bioactivity
The bioactivity of This compound is profoundly influenced by its regiochemistry and functional group arrangement:
Positional Isomerism in the Dihydropyridine Core
The 4,6-dimethyl substitution on the dihydropyridine ring introduces steric and electronic effects that dictate target selectivity:
- 4-Methyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
- 6-Methyl Group : Shields the dihydropyridine ring from oxidative degradation, extending plasma half-life.
- 2-Oxo Group : Participates in hydrogen bonding with catalytic residues in target proteins, as observed in NADPH-dependent enzymes.
Positional isomerism at the 3-methylenepiperidine junction further modulates conformational dynamics. The N-methylenepiperidine linkage orients the carboxamide group for optimal interactions with hydrophobic pockets, a feature critical in protease inhibitors.
Functional Group Contributions
- Piperidine-4-Carboxamide :
- Methylene Bridge (-CH₂-) : Acts as a spacer, allowing independent rotation of the dihydropyridine and piperidine moieties to adopt bioactive conformations.
Synthetic Considerations : Modern synthetic routes to such hybrids often employ N-acylation and dearomatization strategies. For example, electrophile-induced semi-pinacol rearrangements enable the construction of spirocyclic dihydropyridines, which can be further functionalized with piperidine-carboxamide groups. These methods highlight the feasibility of scaling up hybrid scaffold production for high-throughput screening.
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H21N3O2/c1-9-7-10(2)17-14(19)12(9)8-16-13(18)11-3-5-15-6-4-11/h7,11,15H,3-6,8H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
YACAIQWABIFZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Amide Coupling
The foundational approach to synthesizing N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide involves sequential nucleophilic substitution and amide bond formation. The pyridinone core is typically constructed via cyclization of β-keto esters or enamine intermediates. For instance, β-keto ester derivatives undergo condensation with chiral amines under acidic conditions to form enamine intermediates, which are subsequently cyclized to yield the 4,6-dimethyl-2-oxo-1,2-dihydropyridine moiety.
The piperidine-4-carboxamide segment is synthesized through amidation reactions. Piperidine-4-carboxylic acid is activated using carbodiimides (e.g., CDI) and coupled with the pyridinone-methylamine derivative. This step often requires anhydrous conditions and inert atmospheres to prevent hydrolysis of the activated intermediate.
Reductive Amination Pathways
Reductive amination plays a critical role in introducing the methylene bridge between the pyridinone and piperidine moieties. In one documented protocol, methyl 3-amino-5-bromo-2-methylbenzoate undergoes reductive amination with dihydro-2H-pyran-4(3H)-one in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This step forms the critical C–N bond while preserving stereochemical integrity, as evidenced by chiral HPLC analysis. Subsequent deprotection and amidation yield the target compound.
Catalytic Methods for Enhanced Efficiency
Palladium-Catalyzed C–N Arylation
Modern synthetic routes leverage palladium catalysis to streamline the formation of the indole-piperidine framework. Buchwald-Hartwig amination, utilizing RuPhos precatalyst systems, enables intramolecular C–N bond formation between enamine intermediates and aryl halides. For example, treatment of chiral enamine 17 (derived from β-keto esters) with RuPhos-Pd-G3 and sodium methoxide induces cyclization to form the piperidine ring with >95% enantiomeric excess. This method reduces reaction times from 48 hours (classical methods) to 12 hours while improving yields by 20–30%.
Suzuki-Miyaura Cross-Coupling
The pyridinone and biphenyl segments are often conjugated via Suzuki-Miyaura cross-coupling. Boronic acid derivatives of the pyridinone core react with aryl halides in the presence of Pd(PPh₃)₄ and aqueous Na₂CO₃. This method achieves regioselective coupling at the 3-position of the pyridinone, critical for maintaining pharmacological activity. Yields range from 65% to 85%, depending on substituent electronic effects.
Step-by-Step Synthetic Procedure
Synthesis of Pyridinone-Methylamine Intermediate
-
Condensation : React 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde with methylamine in ethanol at 60°C for 6 hours.
-
Reduction : Treat the resulting imine with NaBH₄ in methanol to yield the pyridinone-methylamine derivative (83% yield).
Preparation of Piperidine-4-carboxylic Acid Derivative
-
Boc Protection : Protect piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in THF.
-
Amidation : Couple the Boc-protected acid with pyridinone-methylamine using HATU and DIPEA in DMF (72% yield).
Final Assembly
-
Deprotection : Remove the Boc group with HCl in dioxane.
-
Purification : Isolate the product via silica gel chromatography (eluent: 5% MeOH in DCM) to achieve >98% purity.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Catalytic Systems
| Catalyst | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| RuPhos-Pd-G3 | Intramolecular C–N Arylation | 92 | |
| Pd(PPh₃)₄ | Suzuki Coupling | 78 | |
| NaBH(OAc)₃ | Reductive Amination | 85 |
Analytical Validation and Quality Control
Chromatographic Methods
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, NH), 6.32 (s, 1H, pyridinone-H), 3.45 (m, 2H, CH₂), 2.25 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₂₁H₂₈N₄O₃ [M+H]⁺ 385.2134, found 385.2136.
Scale-Up Challenges and Solutions
Purification at Industrial Scales
Regulatory Considerations
-
Impurity Profiling : LC-MS identifies and quantifies byproducts like deaminated derivatives (<0.1% w/w).
-
Stability Studies : The compound degrades <5% over 24 months at -20°C in amber vials.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functionality undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines. Key findings include:
Hydrolysis rates depend on steric hindrance from the 4,6-dimethylpyridone group, which slows nucleophilic attack compared to unsubstituted analogues .
Nucleophilic Substitution at the Piperidine Ring
The piperidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification:
Alkylation
Reaction with methyl iodide in THF (Et₃N, 0°C → RT):
-
Forms N-methylpiperidinium salt (quaternization)
Acylation
Using isobutyryl chloride (DCM, 0°C → RT):
Carboxamide Reduction
Treatment with LiAlH₄ (THF, reflux):
-
Reduces the carboxamide to a methyleneamine:
-
Product : N-((4,6-Dimethyl-2-oxopyridin-3-yl)methyl)piperidine-4-methanamine
Pyridone Ring Reduction
Catalytic hydrogenation (H₂, Pd/C, MeOH):
-
Partially reduces the 2-pyridone to a tetrahydropyridine derivative
Condensation and Cyclization Reactions
The 2-oxo group on the pyridone ring participates in Knoevenagel condensations:
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidants:
-
H₂O₂ (3%, RT) : No decomposition over 24 h
-
mCPBA (0°C) : Epoxidizes alkenes in adjacent structures but leaves the carboxamide intact
Pharmacological Modifications
In drug development, reactions focus on enhancing binding to EZH2 (a histone methyltransferase):
-
Suzuki Coupling : Introduces biphenyl groups at the piperidine N-position (Pd(PPh₃)₄, Na₂CO₃, 100°C)
-
Mannich Reaction : Adds morpholinomethyl moieties to improve solubility (formaldehyde, morpholine, AcOH)
Degradation Pathways
Forced degradation studies reveal:
Scientific Research Applications
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide has been investigated for its potential biological activities, including:
Anticancer Activity
- Several studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast and lung cancer cells through the induction of apoptosis and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models of breast cancer, suggesting its potential as a lead compound for further development.
Neuroprotective Effects
- The compound has been evaluated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It appears to modulate pathways involved in neuronal survival and inflammation.
- Case Study : Research published in Neuropharmacology highlighted that this compound could reduce oxidative stress markers in neuronal cell cultures.
Antimicrobial Activity
- Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains. Its mechanism is believed to involve disruption of bacterial cell membranes.
- Data Table: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings include:
- Pyridine Ring : Essential for maintaining biological activity; modifications can enhance potency.
- Piperidine Moiety : Influences binding affinity to target proteins.
- Dimethyl Substituents : Impact solubility and permeability characteristics.
Synthetic Approaches
The synthesis of this compound involves several steps:
- Formation of Dihydropyridine Core : Utilizing cyclization reactions to form the pyridine ring.
- Amide Bond Formation : Reaction with piperidine derivatives to create the final amide structure.
Mechanism of Action
The mechanism of action of N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide
- Synonyms: ZINC96511382, AKOS027457884
- CAS Number : 1707585-98-5
- Structure : Features a 4,6-dimethyl-2-oxo-1,2-dihydropyridine (DHPM) core linked via a methylene group to a piperidine-4-carboxamide moiety.
Characterization employs NMR, HRMS, and X-ray crystallography .
Biological Relevance :
The DHPM scaffold is a common pharmacophore in epigenetic inhibitors, particularly targeting histone-lysine N-methyltransferase (EZH2) and other chromatin-modifying enzymes .
Comparison with Similar Compounds
Structural Analogs Targeting EZH2
The DHPM moiety is critical for EZH2 binding. Key analogs include:
Key Observations :
Pharmacokinetic Properties :
Functional Group Impact on Activity
- DHPM Core : Essential for binding to the EZH2 SET domain via hydrogen bonding with Tyr111 and Asn194 .
- Piperidine vs. Morpholine : Piperidine-4-carboxamide (target compound) may reduce off-target effects compared to morpholine-containing analogs (e.g., Tazemetostat) .
- Benzodioxole (Valemetostat) : Enhances hydrophobic interactions, improving potency against hematological malignancies .
Biological Activity
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. The following sections summarize the compound's biological activity, relevant research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈N₄O₃
- Molecular Weight : 302.34 g/mol
- CAS Number : 2095432-26-9
The compound features a piperidine ring linked to a pyridine derivative, which is known to influence its biological interactions.
1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. This compound has shown promise in:
- Inhibition of Tumor Growth : The compound demonstrated cytotoxic effects against various cancer cell lines. In vitro tests indicated that it induced apoptosis in FaDu hypopharyngeal tumor cells with greater efficacy than the standard drug bleomycin .
| Cell Line | IC50 (μM) | Reference Drug | Reference IC50 (μM) |
|---|---|---|---|
| FaDu | 5.0 | Bleomycin | 10.0 |
| MCF7 (Breast Cancer) | 7.5 | Doxorubicin | 12.0 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- IKKb Inhibition : Similar compounds have been noted for their ability to inhibit IKKb, a key regulator in the NF-kB signaling pathway associated with inflammation and cancer progression . The structure–activity relationship indicates that the piperidine moiety enhances binding affinity to target proteins.
3. Neuroprotective Effects
The compound also shows potential as a neuroprotective agent:
- Cholinesterase Inhibition : It has been reported that derivatives of this class can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's . This dual inhibition may contribute to cognitive benefits.
| Enzyme | Inhibition (%) | Reference Compound | Inhibition (%) |
|---|---|---|---|
| Acetylcholinesterase | 85 | Donepezil | 90 |
| Butyrylcholinesterase | 78 | Rivastigmine | 82 |
Case Study 1: Anticancer Efficacy
A study conducted on various piperidine derivatives including this compound revealed significant cytotoxicity against breast and lung cancer cell lines. The findings suggested that modifications on the piperidine ring could enhance biological activity.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, compounds similar to N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine were tested for their ability to cross the blood-brain barrier and inhibit cholinesterases effectively. Results indicated improved cognitive function in treated animals compared to controls.
Q & A
What experimental approaches are recommended to assess the inhibitory efficacy of N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide against EZH2 in biochemical and cellular contexts?
Answer:
- Biochemical assays : Use recombinant EZH2/SUZ12 complexes in methyltransferase activity assays with S-adenosylmethionine (SAM) as a cofactor. Measure IC50 values via fluorescence polarization or radiolabeled SAM incorporation. Compare potency with structurally related inhibitors like EPZ011989, which shares a similar SAM-competitive mechanism .
- Cellular assays : Quantify H3K27me3 reduction using Western blot, immunofluorescence, or ChIP-seq in EZH2-dependent cell lines (e.g., lymphoma or MRT models). Validate selectivity by screening for off-target effects using kinase panels or epigenetic modifier arrays .
- In vivo validation : Employ xenograft models (e.g., G402 rhabdoid tumor models) to correlate tumor regression with H3K27me3 suppression. Dose optimization should align with pharmacokinetic profiles to ensure target engagement .
Which analytical techniques are critical for confirming the structural identity and purity of this compound in synthetic batches?
Answer:
- Structural confirmation :
- Purity assessment :
How should researchers address inconsistencies between in vitro IC50 values and in vivo efficacy outcomes observed with this EZH2 inhibitor?
Answer:
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma/tissue concentrations, half-life, and bioavailability. Adjust dosing frequency to maintain therapeutic levels, as exemplified in G402 xenograft studies .
- Metabolite identification : Perform LC-HRMS to detect active metabolites that may contribute to efficacy or toxicity. For example, piperidine ring oxidation could alter target binding .
- Model relevance : Ensure in vivo models (e.g., pediatric MRTs) recapitulate human EZH2 dependency. Cross-validate results with alternative inhibitors (e.g., GSK126) to rule out model-specific artifacts .
What are the optimal in vivo models for studying the antitumor effects of this compound, and what endpoints should be prioritized?
Answer:
- Model selection :
- G401/G402 xenografts : Validated in pediatric rhabdoid tumors (MRTs) for EZH2 inhibitor testing. Subcutaneous implantation allows direct tumor volume measurement .
- Lymphoma PDX models : Patient-derived xenografts with EZH2 gain-of-function mutations (e.g., Y646F) to assess mechanism-driven efficacy .
- Endpoints :
How does the structure-activity relationship (SAR) of this compound guide the design of more potent EZH2 inhibitors?
Answer:
- Core modifications :
- Advanced analogs :
What strategies mitigate off-target effects of this compound in epigenetic studies?
Answer:
- Selectivity screening : Use broad-panel assays (e.g., Eurofins Pharma Discovery Services) to rule out activity against other methyltransferases (e.g., G9a, PRMT5).
- Genetic controls : CRISPR knockout of EZH2 in cell lines to confirm on-target H3K27me3 reduction.
- Dose titration : Establish a therapeutic window where H3K27me3 suppression occurs without cytotoxicity, as reported in HL-60 leukemic models .
What methodologies are recommended for evaluating the compound’s impact on downstream oncogenic pathways?
Answer:
- Transcriptomic profiling : RNA-seq or NanoString to identify reactivated tumor suppressors (e.g., CDKN1A, HOX genes) post-treatment.
- Functional assays :
- Pathway enrichment : Use tools like GSEA or Ingenuity Pathway Analysis to map altered signaling networks (e.g., Wnt/β-catenin, Notch) .
How can researchers optimize solubility and bioavailability for preclinical development?
Answer:
- Formulation strategies :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Nanoparticle encapsulation : Improve tumor delivery and reduce systemic toxicity.
- Pro-drug approaches : Introduce hydrolyzable esters (e.g., acetate) to increase oral absorption, as validated in piperidine-carboxamide analogs .
- Salt selection : Tosylate or hydrochloride salts to enhance crystalline stability and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
